![molecular formula C9H12OS B1428973 (S)-alpha-Methyl-2-(methylthio)benzenemethanol CAS No. 666743-52-8](/img/structure/B1428973.png)
(S)-alpha-Methyl-2-(methylthio)benzenemethanol
Overview
Description
(S)-alpha-Methyl-2-(methylthio)benzenemethanol, also known as L-Methamphetamine, is a psychoactive drug that belongs to the amphetamine class of drugs. It is a potent stimulant that affects the central nervous system and is commonly used for its euphoric and energizing effects. The drug is illegal in most countries due to its high potential for abuse and addiction. However, it has also been studied for its potential therapeutic applications.
Scientific Research Applications
1. Zeolite Catalysis in Methylation Reactions
The methylation of benzene by methanol is significantly influenced by the catalyst topology, as studied on acidic zeolites H-ZSM-5 and H-beta. This research demonstrates how methylation occurs considerably faster on H-ZSM-5 than H-beta, with theoretical rate constants obtained from first-principles simulations supporting these findings. The enhanced methylation rate on H-ZSM-5 is attributed to the optimal confinement of reacting species in the medium pore material and favorable co-adsorption energetics of methanol and benzene (J. V. D. Mynsbrugge et al., 2012).
2. Synthesis of Coenzyme M Analogues
A study explored the synthesis of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues and their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. This research is significant in understanding the biochemical processes involving methylation, particularly in methanogenic archaea (R. Gunsalus et al., 1978).
properties
IUPAC Name |
(1S)-1-(2-methylsulfanylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUCROKDRHBEBG-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1SC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1SC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-Methyl-2-(methylthio)benzenemethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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